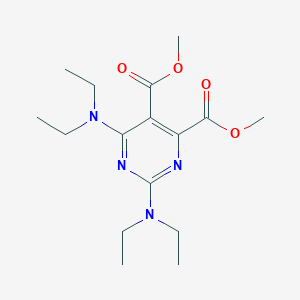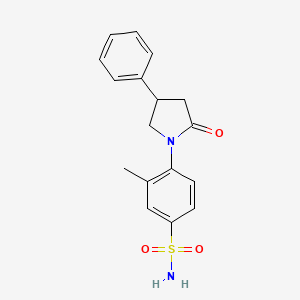![molecular formula C10H8N2O3 B12922276 3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 54026-33-4](/img/structure/B12922276.png)
3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often found in bioactive synthetic and natural products. The unique structure of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method starts with 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under moderate to good yields and is characterized by high atom economy and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of MCRs, which are economically and ecologically favorable, suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to maintain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one: Shares a similar core structure but lacks the acetyl and hydroxy groups.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure with a methyl group instead of an acetyl group.
Uniqueness
3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The acetyl and hydroxy groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
54026-33-4 |
|---|---|
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6(13)8-9(14)11-7-4-2-3-5-12(7)10(8)15/h2-5,14H,1H3 |
InChI-Schlüssel |
WMCRWKHSQCCIFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)

![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)






![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)



![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)
